Distinct Lipophilicity (LogP) Profile Compared to Positional Isomers
The 2-fluoro-4-methoxy substitution pattern confers a calculated LogP of approximately 3.22 for the free base, a key determinant of membrane permeability and distribution [1]. In contrast, computational models for related cyclobutanamine analogs show that altering the fluorine and methoxy positions on the phenyl ring can significantly shift LogP values, with some analogs exhibiting LogP ranges from 2.0 to over 5.0 . This quantifiable difference in lipophilicity makes the 2-fluoro-4-methoxy isomer a distinct chemical entity with unique property space.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 3.22 (QSPR model) |
| Comparator Or Baseline | Analogs with different substitution patterns (LogP range: 2.03 - 5.74) |
| Quantified Difference | Variable, but up to 2.5 LogP units difference observed among positional isomers |
| Conditions | In silico QSPR predictions; free base form |
Why This Matters
Lipophilicity directly influences passive membrane permeability and non-specific binding, making the precise LogP a critical selection criterion for assay development.
- [1] PMC NCBI. (2019). Table 1. Physicochemical properties including LogP for 3-(2-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine. View Source
